Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate
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Description
Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate is a synthetic compound with a complex structure. Let’s break it down:
- Methyl Ester : The compound contains a methyl ester group (methyl 3-).
- Amino Group : The amino group is attached to a benzyl moiety.
- Chiral Center : The ((S)-2,3-dihydroxypropyl) group introduces chirality due to the stereocenter.
- Ether Linkage : The 4-methoxybutanoate portion includes an ether linkage.
Molecular Structure Analysis
- Functional Groups : The compound contains an ester, an amino group, and a methoxy group.
- Stereochemistry : The chiral center at the ((S)-2,3-dihydroxypropyl) group influences the overall stereochemistry.
- Bond Lengths and Angles : Detailed X-ray diffraction studies would provide precise bond lengths and angles.
Chemical Reactions Analysis
- Hydrolysis : The ester group can undergo hydrolysis under acidic or basic conditions.
- Reduction : The benzyl group could be reduced to the corresponding alcohol.
- Amide Formation : The amino group may participate in amide formation reactions.
Physical And Chemical Properties Analysis
- Solubility : Investigate solubility in various solvents.
- Melting Point and Boiling Point : Experimental determination is essential.
- Spectroscopic Data : Obtain NMR, IR, and UV-Vis spectra for characterization.
Safety And Hazards
- Toxicity : Assess potential toxicity based on structural features.
- Handling Precautions : Follow standard laboratory safety protocols.
Future Directions
- Biological Studies : Investigate its interactions with biological targets.
- Synthetic Optimization : Develop efficient synthetic routes.
- Pharmacological Applications : Explore potential therapeutic uses.
properties
IUPAC Name |
methyl 3-[benzyl-[(2S)-2,3-dihydroxypropyl]amino]-4-methoxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5/c1-21-12-14(8-16(20)22-2)17(10-15(19)11-18)9-13-6-4-3-5-7-13/h3-7,14-15,18-19H,8-12H2,1-2H3/t14?,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBOKECWCXMGMO-LOACHALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC(=O)OC)N(CC1=CC=CC=C1)CC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(CC(=O)OC)N(CC1=CC=CC=C1)C[C@@H](CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(benzyl((S)-2,3-dihydroxypropyl)amino)-4-methoxybutanoate |
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